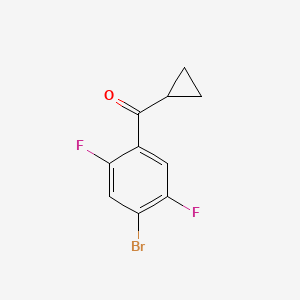

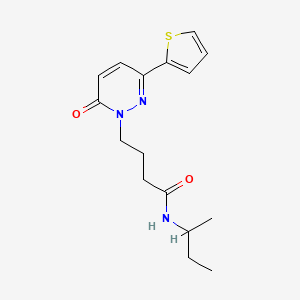

![molecular formula C13H16F3N3O B2762467 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2201739-00-4](/img/structure/B2762467.png)

3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal Activity

Fungal diseases pose significant threats to crop production worldwide. Researchers have synthesized novel pyrimidine derivatives containing an amide moiety, including compounds related to our target molecule. Specifically, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited potent antifungal activity against Phomopsis sp. These compounds achieved an impressive inhibition rate of 100%, surpassing the efficacy of the commonly used fungicide Pyrimethanil .

Antimicrobial Potential

While the focus has been on antifungal properties, pyrimidines in general possess diverse biological activities. They have demonstrated antiviral, antibacterial, and insecticidal effects. For instance, pyrimidine derivatives with specific structural features have been effective against the tomato chlorosis virus (ToCV) and other pathogens .

Molecular Docking Studies

In silico molecular docking studies can provide insights into the interactions between our compound and microbial targets. Investigating its binding affinity with specific enzymes or receptors may reveal additional therapeutic applications .

Kinase Inhibition

Interestingly, our compound shares structural similarities with kinase inhibitors. For instance, BLU-667, a kinase inhibitor, selectively targets RET (rearranged during transfection) in cancer cells. While our compound is not identical, exploring its potential as a kinase inhibitor could be valuable .

Fungicidal Activity Optimization

The optimal structure of the pyrimidine group plays a crucial role in fungicidal activity. Researchers have found that specific substitutions, such as 5-CF₃ in the pyridine group and 2-CH₃-5-Cl-6-CHF₂ in the pyrimidine group, enhance efficacy. Additionally, the spatial configuration of carbon atoms connected to R₃ influences compound activity .

Crystallographic Insights

Understanding the molecular structure of our compound is essential. Crystallographic data provides valuable information about bond lengths, angles, and overall geometry. Such insights aid in predicting its behavior and interactions .

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other pyrimidin-4-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Similar compounds have been shown to exhibit antifungal activity , suggesting that they may interfere with essential biochemical pathways in fungi.

Result of Action

Some compounds with similar structures have shown promising antifungal activity . This suggests that the compound might inhibit the growth of certain fungi, but further studies are needed to confirm this and elucidate the underlying mechanisms.

Propiedades

IUPAC Name |

3-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)6-12(18-8)20-10-7-19-4-2-9(10)3-5-19/h6,9-10H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGKHNKKPBXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2CN3CCC2CC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

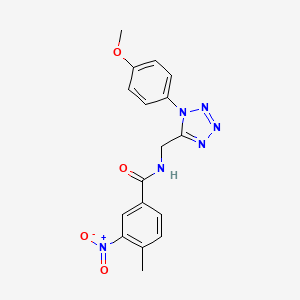

![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)

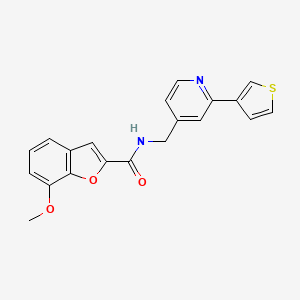

![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

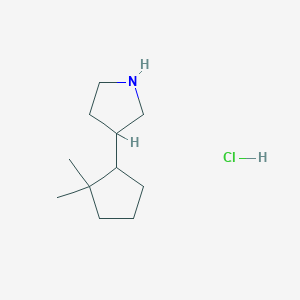

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

![N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2762390.png)

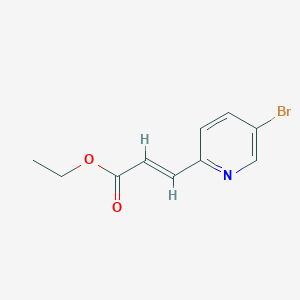

![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)

![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid](/img/structure/B2762396.png)

![N-(2-benzoylphenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2762400.png)